![molecular formula C18H21N5O3S B1429650 Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- CAS No. 595609-31-7](/img/structure/B1429650.png)
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio-
Overview
Description
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is a small molecule that has been used in a variety of research applications, ranging from biochemical and physiological studies to drug discovery and development. Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is an important component of the purine nucleoside family, which is involved in many cellular processes, including energy metabolism, signal transduction, and gene expression. This molecule is also known as 'Adenosine 5'-S-(4-ethylphenyl)-5'-thio-triphosphate' or 'Adenosine 5'-S-(4-ethylphenyl)-5'-thio-diphosphate'.
Mechanism Of Action
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is an important component of the purine nucleoside family, which is involved in many cellular processes, including energy metabolism, signal transduction, and gene expression. Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- binds to specific receptors on the cell surface, which in turn activates a series of biochemical events that lead to the desired cellular response.
Biochemical and Physiological Effects
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been shown to have a variety of biochemical and physiological effects. In biochemical studies, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been shown to modulate enzyme activity, protein structure, and gene expression. In physiological studies, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been shown to modulate cellular metabolism, signal transduction, and cell proliferation.
Advantages And Limitations For Lab Experiments
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has several advantages and limitations for use in lab experiments. Advantages include its availability, low cost, and ease of use. Limitations include its potential for toxicity and the need for careful handling and storage.
Future Directions
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is a versatile molecule with many potential applications in research. Some potential future directions include the development of new synthesis methods, the use of Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- in drug discovery and development, and the exploration of its potential therapeutic applications. Additionally, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- could be used to study the effects of different nucleotides on cellular metabolism, signal transduction, and gene expression. Finally, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- could be used in the development of new diagnostic tools and treatments for a variety of diseases and disorders.
Scientific Research Applications
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been used in a variety of research applications, ranging from biochemical and physiological studies to drug discovery and development. In biochemical studies, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been used to study the effects of different nucleotides on enzyme activity, protein structure, and gene expression. In physiological studies, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been used to study the effects of different nucleotides on cellular metabolism, signal transduction, and cell proliferation. In drug discovery and development, Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- has been used to study the effects of different nucleotides on drug efficacy and safety.
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-2-10-3-5-11(6-4-10)27-7-12-14(24)15(25)18(26-12)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,12,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t12-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENDOIXHAHJNM-SCFUHWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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